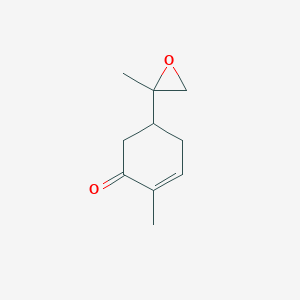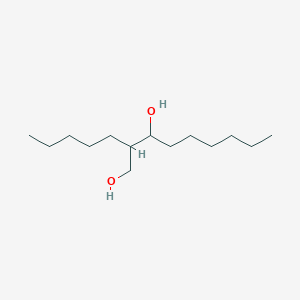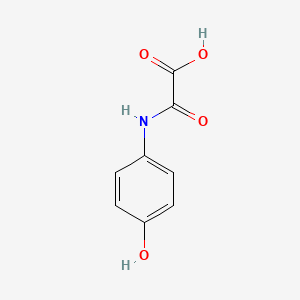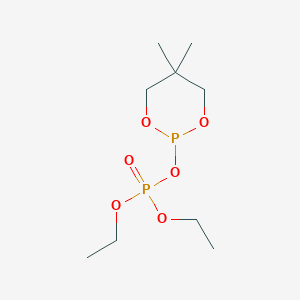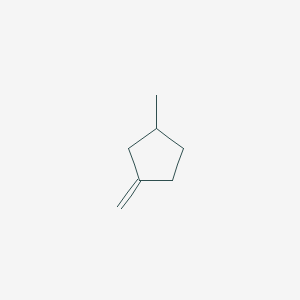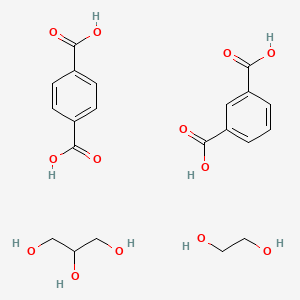
Benzene-1,3-dicarboxylic acid;ethane-1,2-diol;propane-1,2,3-triol;terephthalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Benzenedicarboxylic acid, polymer with 1,4-benzenedicarboxylic acid, 1,2-ethanediol and 1,2,3-propanetriol is a complex polymer that combines multiple monomeric units to form a high molecular weight compound. This polymer is known for its unique properties, which make it suitable for various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenedicarboxylic acid, polymer with 1,4-benzenedicarboxylic acid, 1,2-ethanediol and 1,2,3-propanetriol involves the polymerization of the respective monomers. The process typically includes:
Esterification: The carboxylic acid groups of 1,3-Benzenedicarboxylic acid and 1,4-Benzenedicarboxylic acid react with the hydroxyl groups of 1,2-ethanediol and 1,2,3-propanetriol.
Polycondensation: This step involves the removal of water molecules to form ester bonds, resulting in the formation of the polymer chain.
Industrial Production Methods
In industrial settings, the production of this polymer is carried out in large reactors under controlled temperatures and pressures. Catalysts such as titanium or antimony compounds are often used to accelerate the reaction. The polymerization process is carefully monitored to ensure the desired molecular weight and properties of the final product.
化学反应分析
Types of Reactions
1,3-Benzenedicarboxylic acid, polymer with 1,4-benzenedicarboxylic acid, 1,2-ethanediol and 1,2,3-propanetriol can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of carboxylic acid groups.
Reduction: Reduction reactions can convert ester groups back to alcohols.
Substitution: The polymer can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
科学研究应用
1,3-Benzenedicarboxylic acid, polymer with 1,4-benzenedicarboxylic acid, 1,2-ethanediol and 1,2,3-propanetriol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex polymers and materials.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of biodegradable polymers for surgical sutures and implants.
Industry: Applied in the production of high-strength fibers, films, and coatings.
作用机制
The mechanism of action of this polymer involves its ability to form strong intermolecular bonds, which contribute to its high mechanical strength and stability. The molecular targets and pathways involved include:
Hydrogen Bonding: The hydroxyl and carboxyl groups in the polymer can form hydrogen bonds with other molecules.
Van der Waals Forces: These forces contribute to the overall stability and properties of the polymer.
相似化合物的比较
Similar Compounds
Polyethylene Terephthalate (PET): A polymer made from terephthalic acid and ethylene glycol.
Polybutylene Terephthalate (PBT): A polymer made from terephthalic acid and butylene glycol.
Uniqueness
1,3-Benzenedicarboxylic acid, polymer with 1,4-benzenedicarboxylic acid, 1,2-ethanediol and 1,2,3-propanetriol is unique due to its combination of monomers, which imparts distinct properties such as enhanced biocompatibility and biodegradability compared to other similar polymers.
属性
CAS 编号 |
55478-72-3 |
|---|---|
分子式 |
C21H26O13 |
分子量 |
486.4 g/mol |
IUPAC 名称 |
benzene-1,3-dicarboxylic acid;ethane-1,2-diol;propane-1,2,3-triol;terephthalic acid |
InChI |
InChI=1S/2C8H6O4.C3H8O3.C2H6O2/c9-7(10)5-1-2-6(4-3-5)8(11)12;9-7(10)5-2-1-3-6(4-5)8(11)12;4-1-3(6)2-5;3-1-2-4/h2*1-4H,(H,9,10)(H,11,12);3-6H,1-2H2;3-4H,1-2H2 |
InChI 键 |
KXMBTQKXFRMTMK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)C(=O)O)C(=O)O.C1=CC(=CC=C1C(=O)O)C(=O)O.C(CO)O.C(C(CO)O)O |
相关CAS编号 |
55478-72-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2,6,8-Trinitro-4H-indeno[1,2-b]thiophen-4-ylidene)propanedinitrile](/img/structure/B14636903.png)
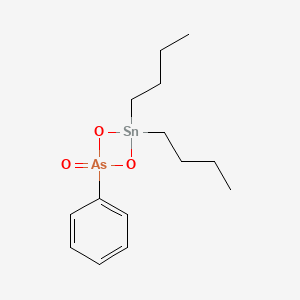
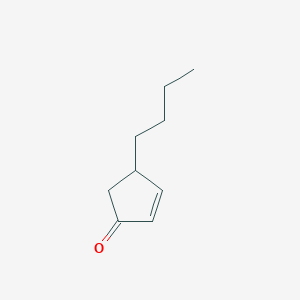

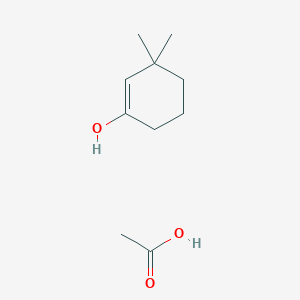
![1,1,1-Trifluoro-N-[2-(2-methylphenoxy)phenyl]methanesulfonamide](/img/structure/B14636920.png)
![1,5,7-Trimethyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B14636927.png)
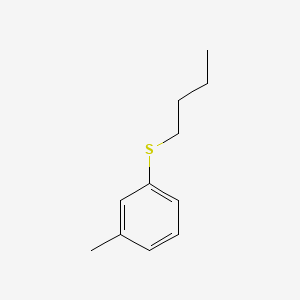
![2,6,10,10-Tetramethylbicyclo[7.2.0]undec-5-en-2-ol](/img/structure/B14636957.png)
